molecular formula C24H24ClFN2O B606295 Linrodostat CAS No. 1923833-60-6

Linrodostat

Katalognummer B606295
CAS-Nummer: 1923833-60-6
Molekulargewicht: 410.9174
InChI-Schlüssel: KRTIYQIPSAGSBP-ZACQAIPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linrodostat, also known as BMS-986205, is an experimental drug being studied for its immunomodulating and antineoplastic activities . It is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and has entered clinical trials for a variety of cancer types including bladder cancer, head and neck cancer, endometrial cancer, gastric cancer, malignant melanoma, liver cancer, non-small cell lung cancer, and solid tumors .


Synthesis Analysis

The process development and the kilogram-scale synthesis of linrodostat are described in the literature . The synthesis features several highly efficient telescoped processes and the use of Evans auxiliary to install a methyl-bearing .


Molecular Structure Analysis

The IUPAC name of Linrodostat is (2 R )- N - (4-Chlorophenyl)-2- [ (1s,4 S )-4- (6-fluoroquinolin-4-yl)cyclohexyl]propanamide . Its molecular formula is C24H24ClFN2O and it has a molar mass of 410.92 g·mol −1 .


Chemical Reactions Analysis

Linrodostat demonstrated limited off-target effects with no inhibitory activity detected against murine IDO2 or human TDO2 . It is a potent IDO1 inhibitor with promising pharmacokinetic profiles observed in multiple preclinical models supporting dosing once a day in a clinical setting .

Wissenschaftliche Forschungsanwendungen

Application 1: Cancer Immunotherapy

  • Specific Scientific Field: Oncology and Immunology .
  • Summary of the Application: Linrodostat is a potent, selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a pathway often co-opted by tumors to induce tolerance to tumor antigens . It is currently in multiple clinical trials for the treatment of patients with advanced cancers .
  • Methods of Application or Experimental Procedures: Linrodostat occupies the heme cofactor–binding site to prevent further IDO1 activation . In vitro, it exhibited potent cellular activity, suppressing kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with IFNγ . In vivo, linrodostat reduced kynurenine levels in human tumor xenograft models .
  • Results or Outcomes: Linrodostat demonstrated significant pharmacodynamic (PD) activity, exhibiting a PK/PD relationship in the xenograft model, preclinical species, and samples from patients with advanced cancers . It restored T-cell proliferation in a mixed-lymphocyte reaction of T cells and allogeneic IDO1-expressing dendritic cells .

Application 2: Bladder Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat has entered clinical trials for the treatment of bladder cancer .

Application 3: Head and Neck Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of head and neck cancer .

Application 4: Endometrial Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of endometrial cancer .

Application 5: Gastric Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of gastric cancer .

Application 6: Malignant Melanoma

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of malignant melanoma .

Application 7: Liver Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat has entered clinical trials for the treatment of liver cancer .

Application 8: Non-Small Cell Lung Cancer

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of non-small cell lung cancer .

Application 9: Solid Tumors

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Linrodostat is being studied in clinical trials for the treatment of solid tumors .

Safety And Hazards

Linrodostat is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Linrodostat is currently in multiple clinical trials for treatment of patients with advanced cancers . The landscape of neoadjuvant therapy in muscle-invasive bladder cancer is rapidly evolving as novel agents previously approved in the metastatic setting are being used and tested in earlier disease states .

Eigenschaften

IUPAC Name

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTIYQIPSAGSBP-KLAILNCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linrodostat

CAS RN

1923833-60-6
Record name BMS-986205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linrodostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14986
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINRODOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.